Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate
Overview
Description
“Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is an organic compound with the empirical formula C9H7ClINO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is widely used in scientific experiments to develop new drugs and materials.
Molecular Structure Analysis
The molecular weight of “Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is 323.51 . The SMILES string representation of the molecule is COC(=O)\C=C\c1c(Cl)nccc1I .Physical And Chemical Properties Analysis
“Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate” is a solid . It is a pale yellow to orange crystalline solid.Scientific Research Applications
Synthesis of Benzo[b][1,8]naphthyridine-3-carboxylic Methyl Esters
Methyl-3-(2-chloroquinolin-3-yl)acrylates were utilized to yield methyl benzo[b][1,8]naphthyridin-3-carboxylates, highlighting the compound's role in facilitating complex organic syntheses (Nithyadevi & Rajendran, 2006).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provide insights into the molecular structure and potential applications of these compounds in designing new materials or drugs (Wang et al., 2012).
Polymerization Studies
Research on the radical homopolymerization of related cyclic monomers, like methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, underscores the potential of methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate in polymer chemistry, possibly leading to new materials with unique properties (Moszner et al., 2003).
Herbicidal Activity
Some derivatives, like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown significant herbicidal activities, indicating the compound's utility in agricultural applications (Wang et al., 2004).
Molecular Engineering for Solar Cells
Derivatives like 2-cyano-acrylic acid have been used in molecular engineering for organic sensitizers in solar cell applications, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2006).
Atmospheric Degradation Studies
Studies on the gas-phase kinetics of acrylate esters, including methyl 3-methylacrylate, provide valuable information on the environmental impact and degradation processes of these compounds in the atmosphere (Moreno et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClINO2/c1-14-8(13)3-2-6-7(11)4-5-12-9(6)10/h2-5H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURSIHBCIIRFW-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673901 | |
Record name | Methyl (2E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate | |
CAS RN |
1142191-73-8 | |
Record name | Methyl (2E)-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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